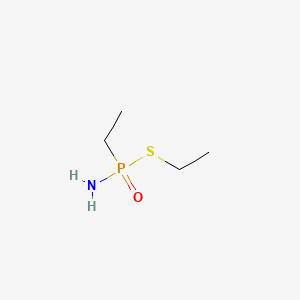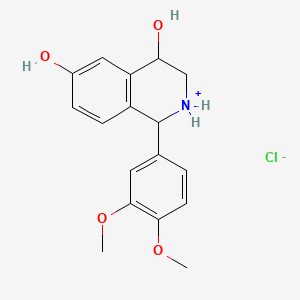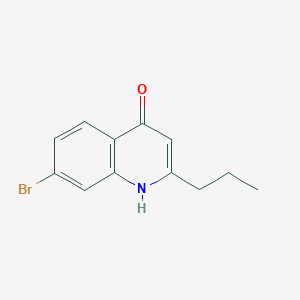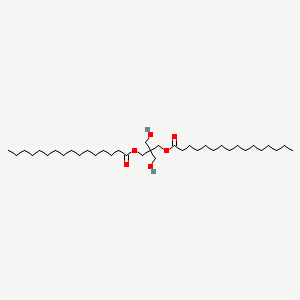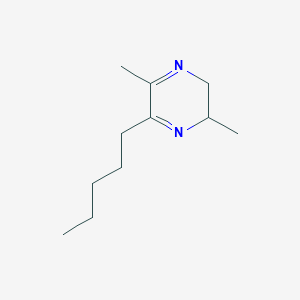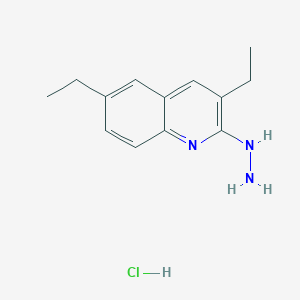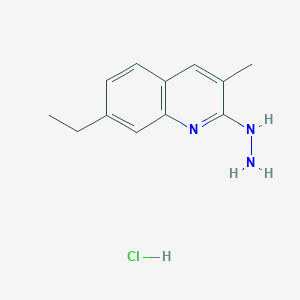![molecular formula C9H14O2 B13757325 2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is significant in the field of organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid can be achieved through various methods. One common method involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . Another method includes the preparation from (+)-Δ3-carene .
Industrial Production Methods
Industrial production of this compound often involves the use of orthoacetic acid, 1-hexene, isobutylene, and diazoacetic acid as raw materials . The process typically includes steps such as cyclopropanation, desilylation, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid include:
- 2,2-Dimethyl-3-(2-methylpropyl)cyclopropanecarboxylic acid
- Tetramethrin
- Pyrethrin 2
- Phenothrin
- D-Phenothrin
- S-Bioallethrin
- Ethyl chrysanthemumate
Uniqueness
What sets this compound apart is its unique cyclopropane ring structure, which imparts distinct chemical and physical properties. This structure makes it particularly useful in the synthesis of pyrethroid insecticides, where it contributes to the compound’s stability and effectiveness .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-7(8(10)11)9(6,2)3/h4-7H,1-3H3,(H,10,11)/b5-4- |
Clave InChI |
TWVXKMAAHORTPL-PLNGDYQASA-N |
SMILES isomérico |
C/C=C\C1C(C1(C)C)C(=O)O |
SMILES canónico |
CC=CC1C(C1(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


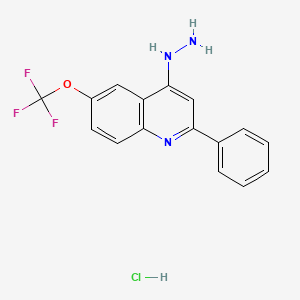
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
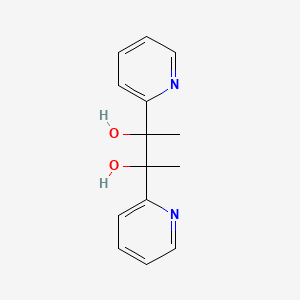
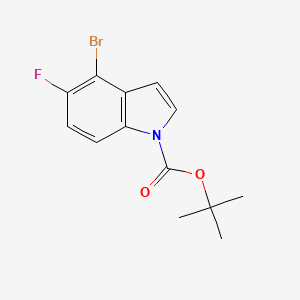
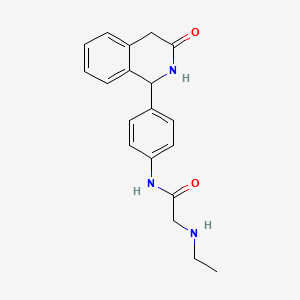
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
